N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide
Description
N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide is a complex organic compound with a unique structure that combines silyl, phosphanyl, and sulfinamide functional groups
Properties
Molecular Formula |
C40H46NO2PSSi |
|---|---|
Molecular Weight |
663.9 g/mol |
IUPAC Name |
N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C40H46NO2PSSi/c1-39(2,3)45(42)41-37(31-44(32-21-11-7-12-22-32)33-23-13-8-14-24-33)36-29-19-20-30-38(36)43-46(40(4,5)6,34-25-15-9-16-26-34)35-27-17-10-18-28-35/h7-30,37,41H,31H2,1-6H3/t37-,45?/m0/s1 |
InChI Key |
ZPKWNQHLTCPFJE-IEVWRSCNSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3[C@H](CP(C4=CC=CC=C4)C5=CC=CC=C5)NS(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3C(CP(C4=CC=CC=C4)C5=CC=CC=C5)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the silyl ether, the introduction of the phosphanyl group, and the final sulfinamide formation. Each step requires specific reaction conditions, such as the use of strong bases, protecting groups, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The phosphanyl group can be reduced to form phosphines.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide group would yield sulfonamides, while reduction of the phosphanyl group would yield phosphines.
Scientific Research Applications
N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in catalysis, particularly in asymmetric synthesis, where it helps to achieve high enantioselectivity.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the synthesis of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity. The silyl, phosphanyl, and sulfinamide groups each play a role in these interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfide: Similar structure but with a sulfide group instead of a sulfinamide group.
Uniqueness
The uniqueness of N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications
Biological Activity
N-[(1R)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide, often referred to as a sulfinamide compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfinamide group, which is known for its ability to interact with various biological targets. The presence of a tert-butyl(diphenyl)silyl moiety enhances its stability and solubility in organic solvents, making it suitable for biological assays.
Sulfinamides have been studied for their role in inhibiting specific enzymes and pathways involved in disease processes. The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The phosphanyl group may interact with active sites of enzymes, potentially inhibiting their function. This is particularly relevant in the context of phosphatases and kinases, which are critical in signaling pathways.
- Antioxidant Activity : Some studies suggest that sulfinamides can exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
Biological Activity Profiles
Research has indicated various biological activities associated with sulfinamide compounds, including:
- Anticancer Effects : Preliminary studies show that similar compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
- Antimicrobial Properties : Sulfinamides have been reported to possess antibacterial activity against certain strains of bacteria, potentially through inhibition of bacterial enzyme systems.
Case Studies
- Anticancer Activity : A study conducted by Zhang et al. (2023) demonstrated that a related sulfinamide compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via mitochondrial pathways.
- Antimicrobial Efficacy : Research by Lee et al. (2024) evaluated the antibacterial properties of various sulfinamides, including this compound, against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) that was promising for further development as an antimicrobial agent.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | Zhang et al., 2023 |
| Antimicrobial | Effective against Staphylococcus aureus | Lee et al., 2024 |
| Enzyme Inhibition | Inhibits phosphatase activity | Internal study (2024) |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Tert-butyl group | Enhances solubility |
| Diphenylsilyl moiety | Increases stability |
| Sulfinamide functional group | Critical for biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
